molecular formula C13H17NO2 B14655185 2-[Methyl(phenyl)amino]ethyl 2-methylprop-2-enoate CAS No. 52234-98-7

2-[Methyl(phenyl)amino]ethyl 2-methylprop-2-enoate

Cat. No.: B14655185
CAS No.: 52234-98-7
M. Wt: 219.28 g/mol
InChI Key: MBOCINIPIHLPHH-UHFFFAOYSA-N
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Description

2-[Methyl(phenyl)amino]ethyl 2-methylprop-2-enoate is an organic compound with a complex structure that includes both amine and ester functional groups. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in multiple scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(phenyl)amino]ethyl 2-methylprop-2-enoate typically involves the reaction of 2-aminoethyl methacrylate with methylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(phenyl)amino]ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction produces alcohols .

Scientific Research Applications

2-[Methyl(phenyl)amino]ethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Methyl(phenyl)amino]ethyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing the active amine component, which can then interact with biological molecules. The compound’s reactivity allows it to participate in multiple pathways, making it a versatile tool in chemical and biological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Methyl(phenyl)amino]ethyl 2-methylprop-2-enoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industrial applications .

Properties

CAS No.

52234-98-7

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

2-(N-methylanilino)ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C13H17NO2/c1-11(2)13(15)16-10-9-14(3)12-7-5-4-6-8-12/h4-8H,1,9-10H2,2-3H3

InChI Key

MBOCINIPIHLPHH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCN(C)C1=CC=CC=C1

Origin of Product

United States

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